molecular formula C17H14ClN3O4 B11329247 N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11329247
M. Wt: 359.8 g/mol
InChI Key: CMBWGIKTEPJEBL-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxyphenoxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the methoxyphenoxy group.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-20-16(25-21-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

CMBWGIKTEPJEBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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